Home > Products > Building Blocks P13131 > Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate - 1359656-01-1

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Catalog Number: EVT-1455324
CAS Number: 1359656-01-1
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a starting material used in a regioselective Suzuki-Miyaura borylation reaction. While the intended product was ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, the reaction unexpectedly yielded a dimerization product instead.

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: This compound was the intended product of the regioselective Suzuki-Miyaura borylation reaction starting from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. It contains a boronic ester group at the 6-position of the imidazo[1,2-a]pyridine ring.

    Relevance: This compound demonstrates a potential synthetic pathway from a brominated imidazo[1,2-a]pyridine carboxylate, similar to Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. The intended product highlights the feasibility of borylation reactions on these scaffolds, even though a different outcome was observed in the specific study.

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

    Compound Description: These derivatives are the unexpected dimerization products formed during the attempted borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. They are formed through the coupling of two imidazo[1,2-a]pyridine units at the 6-position and possess carboxamide groups at the 2-position. Five of these derivatives showed moderate anti-tubercular activity against the H37Rv strain, and two demonstrated potent activity in NCI-60 anticancer screening.

    Relevance: This class of compounds emphasizes a possible reactivity pathway for Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate under Suzuki-Miyaura conditions. The dimerization observed in the related compound study suggests potential challenges and alternative outcomes that may arise during similar reactions with Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

    Compound Description: This compound is a structural analog of both Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. It was analyzed using X-ray crystallography, revealing two independent molecules in the asymmetric unit linked by N—H⋯O and C—H⋯O hydrogen bonds.

    Relevance: This compound highlights the structural diversity possible within the imidazo[1,2-a]pyridine scaffold by introducing an amino group at the 8-position. It emphasizes the possibility of adding further functional groups to Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, potentially impacting its reactivity and biological activity.

Ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate

    Compound Description: This compound was used in a study investigating the reactivity of imidazo[1,2-a]pyridines through nitration reactions. Its structure was determined by X-ray crystallography, and CNDO/2 calculations based on this data were used to analyze the system's reactivity.

    Relevance: While lacking the bromine substituent, ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate still serves as a close structural analog to Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, sharing the core imidazo[1,2-a]pyridine scaffold and the 2-carboxylate group. This compound's inclusion in the nitration study provides insights into the general reactivity of the imidazo[1,2-a]pyridine framework, which can be valuable for understanding the reactivity of Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate in various chemical transformations.

Overview

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a bromine atom at the 6-position enhances its reactivity and potential for further chemical modifications.

Source

This compound can be synthesized through various methods, including cyclization reactions involving 2-aminopyridines and α-bromoketones. It is commercially available from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications regarding its structure and properties .

Classification

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is classified as a heterocyclic organic compound. It features a fused ring system comprising both imidazole and pyridine moieties, making it a member of the broader category of nitrogen-containing heterocycles.

Synthesis Analysis

Methods

The synthesis of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:

  1. Formation of Imidazo[1,2-a]pyridine: The initial step may involve the reaction of 2-aminopyridine with α-bromoketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
  2. Bromination: Bromination at the 6-position can be achieved using brominating agents such as N-bromosuccinimide or by employing electrophilic aromatic substitution reactions.
  3. Carboxylation: The introduction of the carboxylate group can be performed through esterification reactions involving methyl alcohol and the corresponding acid derivative.

Technical Details

The synthesis can be optimized through various techniques such as microwave-assisted synthesis or using metal-free conditions to enhance yield and reduce reaction time. For instance, a rapid aqueous synthesis method has been reported that allows for high yields without the use of metal catalysts .

Molecular Structure Analysis

Structure

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate possesses a complex molecular structure characterized by:

  • Imidazo[1,2-a]pyridine core: A bicyclic structure that includes both an imidazole and a pyridine ring.
  • Bromine substituent: Located at the 6-position of the imidazo ring.
  • Carboxylate ester: Present at the 3-position, contributing to its chemical reactivity.

Data

The molecular formula for methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is C9H7BrN2O2C_9H_7BrN_2O_2, with a molecular weight of approximately 245.07 g/mol. The compound has specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.

Chemical Reactions Analysis

Reactions

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Ester Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electronic effects of the bromine substituent and the carboxylate group, which can stabilize or destabilize intermediates during reactions.

Mechanism of Action

Process

The mechanism of action for compounds like methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition Pathways: For example, some derivatives have shown potential as phosphatidylinositol 3-kinase inhibitors, which play a crucial role in cancer cell proliferation.

Data

Studies have demonstrated that modifications at the C6 position influence biological activity significantly, making structure-activity relationship studies essential for optimizing efficacy against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically exhibits:

  • Appearance: A crystalline solid or powder.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: The presence of bromine enhances electrophilic reactivity while the ester group allows for nucleophilic attacks.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide further insights into its physical characteristics.

Applications

Scientific Uses

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

  • Pharmaceutical Development: Used as a scaffold for designing new drugs targeting cancer pathways.
  • Biological Studies: Investigated for its potential as an inhibitor in various biochemical assays related to cancer research.
  • Chemical Synthesis: Serves as an intermediate in synthesizing more complex heterocyclic compounds.

The versatility of this compound makes it valuable in both academic research and industrial applications within medicinal chemistry.

Structural Characterization of Methyl 6-Bromoimidazo[1,2-a]Pyridine-3-Carboxylate

Molecular Architecture and IUPAC Nomenclature

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1359656-01-1) possesses the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.071 g/mol [1]. The IUPAC name systematically describes the fused heterocyclic system: the imidazo[1,2-a]pyridine core denotes a bicyclic structure where an imidazole ring is annulated with pyridine at the bond between positions 1 and 2. The prefix 6-bromo specifies bromine substitution at the pyridine ring's C6 position, while 3-carboxylate indicates the methyl ester group at the imidazole ring's C3 position [2]. The SMILES representation (COC(=O)C₁=CN=C₂N₁C=C(C=C₂)Br) and InChIKey (NHXJSXODXXXSKC-UHFFFAOYSA-N) encode this connectivity, confirming the ester group's attachment to the electron-rich imidazole moiety and bromine's placement on the electron-deficient pyridine ring [2] [4].

Table 1: Atomic Connectivity and Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.071 g/mol
CAS Registry Number1359656-01-1
IUPAC NameMethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
SMILESCOC(=O)C₁=CN=C₂N₁C=C(C=C₂)Br
InChIKeyNHXJSXODXXXSKC-UHFFFAOYSA-N

Crystallographic Analysis and Solid-State Conformation

While single-crystal X-ray diffraction data for methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate remains unreported, its solid-state behavior can be inferred from structural analogs and physicochemical properties. The compound exhibits stability under standard storage conditions (sealed, dry, room temperature), suggesting a crystalline lattice resistant to ambient degradation [7]. Computational modeling predicts a near-planar conformation for the fused bicyclic system, with the ester group twisted ~10–15° relative to the imidazole plane to minimize steric repulsion. This partial conjugation preserves electron delocalization across the N1–C2–N3–C4 atoms, as evidenced by bond lengths in similar structures [9]. Bromine's van der Waals radius (1.85 Å) necessitates minimal molecular packing distortion, allowing dense crystal packing comparable to unsubstituted imidazopyridines.

For the phosphonopropionate derivative bearing this core (reported by Kazmierczak et al.), crystallography revealed that C6 substituents profoundly influence molecular planarity and intermolecular interactions. Bulky groups at C6 induce torsional angles >25°, disrupting π-stacking, while compact substituents like bromine preserve near-optimal planarity for protein binding [9]. This suggests that the title compound's solid-state conformation favors co-planar arrangements suitable for biomolecular interactions.

Regiochemical Implications of Bromine and Ester Substituents

The C6 bromine and C3 ester positions dictate this molecule's electronic and steric behavior. Bromine, an ortho/para-directing group in electrophilic substitution, deactivates the pyridine ring toward further electrophilic attack but enhances nucleophilic displacement at C6. This is evidenced by palladium-catalyzed coupling reactions in analogs, where C6–Br readily participates in Suzuki-Miyaura cross-coupling [6]. The bromine's electron-withdrawing effect (Hammett σₘ = 0.39) reduces electron density at adjacent positions (C5/C7), increasing their susceptibility to nucleophilic attack—a regiochemical trait exploited in pharmaceutical intermediates [10].

Conversely, the C3 ester group exhibits ambivalent electronic effects: the carbonyl withdraws electrons via resonance, rendering C2 electrophilic, while the methoxy oxygen donates electrons weakly through hyperconjugation. This duality creates an electron-deficient imidazole ring, with the highest positive charge localized at C2 (Mulliken charge: +0.22 e). In nucleophilic addition reactions, regioselectivity favors C2 attack over C6 due to lower activation energy (ΔG‡ ≈ 12.3 kcal/mol vs. 15.1 kcal/mol) [6]. Sterically, the C3 ester's orientation shields the C2 position, directing reagents toward the more accessible C6 bromine.

Table 2: Regiochemical Properties at Key Positions

PositionSubstituentElectronic EffectSteric AccessibilityReactivity Profile
C2HElectrophilic (δ⁺)Partially shieldedNucleophilic addition
C3CO₂CH₃Resonance withdrawal (-R)ModerateNucleophilic acyl substitution
C6BrInductive withdrawal (-I)HighCross-coupling, displacement

Comparative Analysis with Analogous Imidazo[1,2-a]Pyridine Derivatives

Ester Chain Length Variations: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (C₁₀H₉BrN₂O₂, MW 269.095 g/mol) demonstrates increased lipophilicity (calculated logP = 2.76 vs. 2.31 for methyl ester) due to its ethyl group [5] [10]. This minor structural change enhances cell permeability in RGGT inhibitors but reduces target binding affinity by ~30%, likely due to suboptimal hydrophobic pocket fitting [9].

C6 Substituent Modifications: Replacing bromine with alternative groups alters bioactivity and physicochemical properties:

  • 6-Cyanomethyl derivative: Exhibits 4-fold higher RGGT inhibition (IC₅₀ = 0.8 μM) than the bromo analog (IC₅₀ = 3.2 μM) due to hydrogen-bonding capability [9].
  • 6-Phenyl derivative: Enhances π-stacking but increases molecular rigidity, reducing solubility (<0.1 mg/mL vs. 1.2 mg/mL for bromo analog) [9].
  • Unsubstituted analog: Methyl imidazo[1,2-a]pyridine-3-carboxylate (C₉H₈N₂O₂, MW 176.17 g/mol) shows 10-fold lower enzyme affinity, underscoring bromine's role in target engagement [1].

Isomeric Bromine Placement: Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1313410-86-4) shares identical mass but distinct electronic distribution. The C7 bromine creates a dipole moment shift of 1.2 Debye versus the C6 isomer, reducing its interaction with hydrophobic enzyme pockets [1] [9]. Biological assays confirm 3-fold weaker RGGT inhibition for the 7-bromo isomer, highlighting regiochemistry's functional significance.

Table 3: Structural and Biological Comparison of Key Derivatives

CompoundMolecular FormulaC6 SubstituentMolecular Weight (g/mol)Relative RGGT Inhibition
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateC₉H₇BrN₂O₂Br255.0711.0× (Reference)
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateC₁₀H₉BrN₂O₂Br269.0950.7×
Methyl 6-cyanomethylimidazo[1,2-a]pyridine-3-carboxylateC₁₀H₇N₃O₂CH₂CN201.184.0×
Methyl imidazo[1,2-a]pyridine-3-carboxylateC₉H₈N₂O₂H176.170.1×
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylateC₉H₇BrN₂O₂Br (C7 position)255.0710.3×

Properties

CAS Number

1359656-01-1

Product Name

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.071

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3

InChI Key

NHXJSXODXXXSKC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.